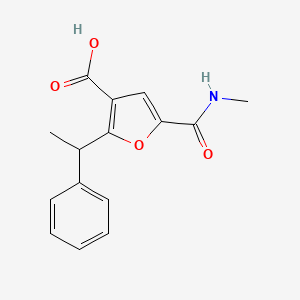
1-(Aminomethyl)-2-methylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-2-methylcyclopropane-1-carboxylic acid is a unique compound characterized by its cyclopropane ring structure. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an aminomethyl group and a carboxylic acid group attached to the cyclopropane ring makes it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-2-methylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound often involves the reaction of lactones with ammonia, followed by acylation and rearrangement of the resultant amides to achieve high diastereomeric purity . The optimization of reaction conditions, such as temperature, pH, and reaction time, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Aminomethyl)-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups that can interact with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where reagents like alkyl halides or acyl chlorides are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-2-methylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug design.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism by which 1-(Aminomethyl)-2-methylcyclopropane-1-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, leading to changes in biological activity. The cyclopropane ring’s unique structure may also contribute to its binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Aminomethyl propanol: This compound shares the aminomethyl group but differs in its overall structure and properties.
Cyclopropane carboxylic acid derivatives: These compounds have similar ring structures but may vary in their functional groups and reactivity.
Uniqueness: 1-(Aminomethyl)-2-methylcyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring with both aminomethyl and carboxylic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
1-(aminomethyl)-2-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4-2-6(4,3-7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9) |
Clave InChI |
VMHKEWYIGMOERT-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


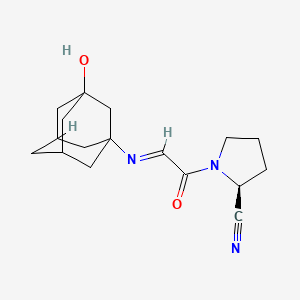
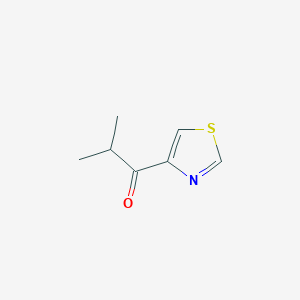
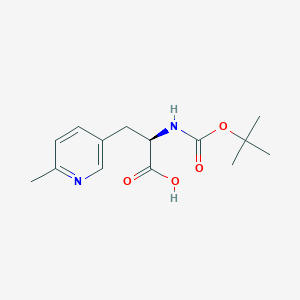

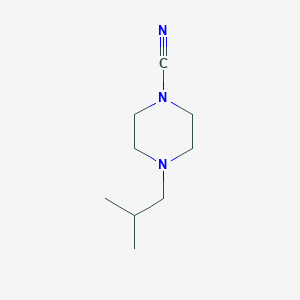
![1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B15276318.png)
amine](/img/structure/B15276322.png)
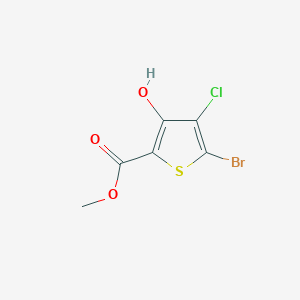

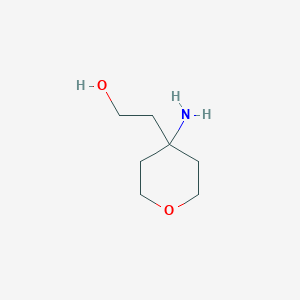
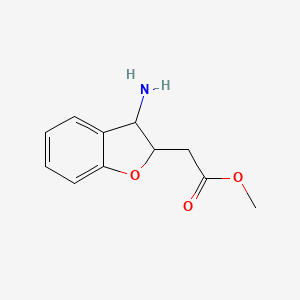
![Hexyl[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15276336.png)
